

# Technical Support Center: Troubleshooting Poor Peak Shape in Polyamine Chromatography

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## Compound of Interest

Compound Name: (3-Aminopropyl)(3-phenylpropyl)amine

CAS No.: 67884-81-5

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Welcome to the Technical Support Center for polyamine chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues that lead to suboptimal peak shapes in their chromatographic analyses. Polyamines, with their cationic nature at physiological pH and hydrophilic properties, present unique challenges.<sup>[1][2]</sup> This resource provides in-depth, experience-driven solutions to help you achieve sharp, symmetrical, and reproducible peaks.

## Part 1: Troubleshooting Guide - From Symptom to Solution

This section addresses specific peak shape problems in a question-and-answer format, explaining the underlying causes and providing step-by-step instructions for resolution.

### Issue 1: Peak Tailing - "My peaks have a tail. What's going on and how do I fix it?"

Peak tailing, where the latter half of the peak is broader than the front, is the most common peak shape distortion in polyamine analysis.<sup>[3][4][5]</sup> This asymmetry can compromise resolution and lead to inaccurate quantification.<sup>[6][7]</sup>

#### Why It Happens: The Root Causes of Tailing

- **Secondary Interactions:** The primary cause of peak tailing for basic compounds like polyamines is secondary interactions with the stationary phase.<sup>[3][4]</sup> In reversed-phase chromatography, residual silanol groups on the silica-based column packing can become ionized and interact strongly with the positively charged amine groups of polyamines, causing delayed elution for a portion of the analyte molecules.<sup>[3][5][6]</sup>
- **Column Overload:** Injecting too much sample mass can saturate the stationary phase, leading to tailing.<sup>[4][6][8]</sup>
- **Column Degradation:** Over time, columns can degrade, especially when used with mobile phases at high pH, leading to the exposure of more active silanol sites.<sup>[6][9]</sup> Contaminants from samples can also accumulate on the column inlet frit, distorting the flow path.<sup>[7][10][11]</sup>
- **Mobile Phase Issues:** A mobile phase with insufficient buffer capacity or an inappropriate pH can exacerbate secondary interactions.<sup>[7]</sup>

#### How to Fix It: A Step-by-Step Protocol

- Optimize Mobile Phase pH:

- Action: Lower the mobile phase pH (e.g., to pH 2-3) using an additive like formic acid or trifluoroacetic acid (TFA).
- Rationale: At a lower pH, the residual silanol groups on the silica packing are protonated (Si-OH), minimizing their ability to interact ionically with the cationic polyamines.[3]
- Incorporate Mobile Phase Modifiers:
  - Action: Add a competing base, such as triethylamine (TEA), to the mobile phase in small concentrations (e.g., 10-25 mM).
  - Rationale: TEA acts as a "tail-suppressing" agent. It is a small, basic molecule that preferentially interacts with the active silanol sites, effectively shielding them from the polyamine analytes.[5]
- Check for Column Overload:
  - Action: Reduce the injection volume or dilute the sample and reinject.
  - Rationale: If the peak shape improves, the original injection was overloading the column.[4][12] Consider using a column with a larger diameter or a higher loading capacity.[8]
- Evaluate Column Health:
  - Action: If a guard column is installed, remove it and re-run the analysis. If the peak shape improves, the guard column is the issue and should be replaced.[7] If the problem persists, try flushing the analytical column (reversing the flow direction as per manufacturer's instructions) to remove inlet frit blockage.[7] If tailing continues, the column may be irreversibly damaged and require replacement.[7][10]
- Use a Highly Deactivated Column:
  - Action: Employ a modern, high-purity silica column that has been "end-capped."
  - Rationale: End-capping is a process where the manufacturer chemically treats the silica to cover many of the residual silanol groups, creating a more inert surface with fewer sites for secondary interactions.[4][8]

## Issue 2: Peak Fronting - "My peaks are leading, with a sharp drop-off. What does this mean?"

Peak fronting is characterized by an asymmetrical peak where the leading edge is broader than the trailing edge.[5][8][12]

### Why It Happens: The Causes of Fronting

- Sample Overload (Volume or Concentration): Injecting too large a volume of sample or a sample that is too concentrated is a primary cause of fronting.[8][13][14] This leads to a situation where the stationary phase's capacity is exceeded.[8]
- Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the analyte band can spread out at the head of the column, leading to fronting.[6][10][11]
- Column Collapse or Void: A physical change in the column, such as a void at the inlet or a collapse of the packed bed, can create a non-uniform flow path, causing peak distortion that often manifests as fronting or splitting.[8][13]

### How to Fix It: A Systematic Approach

- Address Sample Overload:

- Action: Systematically reduce the injection volume or dilute the sample.
- Rationale: This is the simplest way to check for overload. If peak shape improves, you have identified the cause.[12][14]
- Match Sample Solvent to Mobile Phase:
  - Action: Whenever possible, dissolve your standards and samples in the initial mobile phase.
  - Rationale: This ensures that the sample is introduced to the column under conditions that are compatible with the separation, preventing band spreading.[10] If the sample must be in a different solvent for solubility reasons, ensure the injection volume is as small as possible.
- Inspect the Column:
  - Action: Disconnect the column and inspect the inlet for a visible void or discoloration on the frit.
  - Rationale: A void indicates a physical problem with the column packing.[8] This can sometimes be caused by operating at excessively high pressures or experiencing rapid pressure fluctuations. In this case, the column will likely need to be replaced.  
[8]

### Issue 3: Split Peaks - "My single analyte peak is showing up as two or more peaks. Why?"

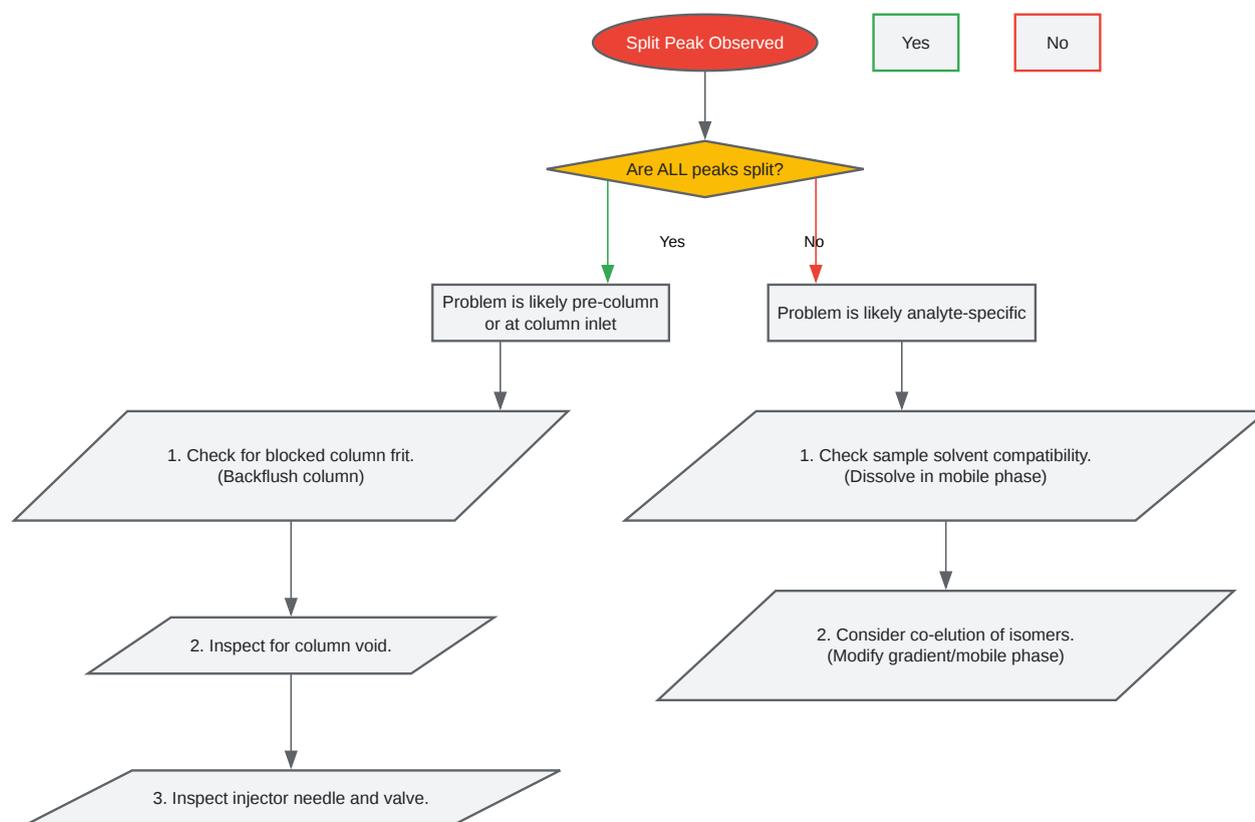
Peak splitting can be one of the more frustrating issues, as it can be caused by problems occurring either before or during the separation.

#### Why It Happens: Unraveling the Split

- Blocked Column Frit or Column Void: Similar to what causes fronting, a partial blockage of the inlet frit or a void in the packing material can split the sample stream as it enters the column, leading to a split peak for all analytes.[8]
- Sample Solvent/Mobile Phase Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase or is significantly stronger can cause the sample to precipitate or travel unevenly onto the column, resulting in a split or misshapen peak.[8][15]
- Injector Problems: A partially plugged injection needle or a scratched valve rotor in the autosampler can cause the sample to be introduced into the mobile phase stream in an irregular manner, leading to split peaks.[11]
- Co-elution Issues: In some cases, what appears to be a split peak may actually be two closely eluting isomers or related compounds that are not fully resolved. This is particularly relevant for acetylated polyamines like N1- and N8-acetylspermidine.[16]

#### How to Fix It: A Diagnostic Workflow

The following diagram illustrates a logical flow for troubleshooting split peaks.



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Caption: Troubleshooting workflow for split peaks.

## Part 2: Frequently Asked Questions (FAQs)

Q1: I'm using an ion-pairing reagent for my polyamine analysis, but my retention times are unstable and peaks are tailing. What should I do?

A1: Ion-pairing chromatography is a powerful technique for retaining highly polar analytes like polyamines, but it comes with challenges.<sup>[17][18]</sup>

- **Long Equilibration Times:** Ion-pairing reagents require a very long time to equilibrate with the stationary phase, sometimes needing 20-50 column volumes.<sup>[19][20]</sup> Insufficient equilibration is a common cause of drifting retention times. Always dedicate a column specifically for ion-pair methods, as the reagent can be difficult to wash out completely.<sup>[21][22]</sup>
- **Reagent Concentration:** Ensure you are using the minimum effective concentration of the ion-pairing reagent.<sup>[23]</sup> Too high a concentration can sometimes lead to peak shape issues.

- **Temperature and pH Control:** The adsorption of the ion-pairing reagent onto the stationary phase is sensitive to temperature and pH.<sup>[19][22]</sup> Use a column oven for strict temperature control and ensure your mobile phase pH is stable.<sup>[24][25]</sup>

Q2: Does temperature affect the peak shape of polyamines?

A2: Yes, temperature plays a critical role.

- **Improved Efficiency:** Increasing the column temperature generally decreases mobile phase viscosity, which can lead to sharper peaks and better efficiency.<sup>[25]</sup> It also enhances the kinetics of mass transfer, reducing peak broadening.<sup>[25]</sup>
- **Temperature Mismatches:** A significant temperature difference between the mobile phase entering the column and the column oven itself can cause peak distortion.<sup>[24][26]</sup> This is because the viscosity and density gradients across the column diameter can disrupt the analyte band. Using a mobile phase pre-heater can mitigate this issue.<sup>[24]</sup>
- **Column Stability:** Be mindful of the column's temperature limits, especially when operating at a high pH, as elevated temperatures can accelerate the degradation of silica-based stationary phases.<sup>[9]</sup>

Q3: My polyamine analysis involves a derivatization step. Could this be the source of my peak shape problems?

A3: Absolutely. The derivatization step is critical for improving the chromatographic properties and detectability of polyamines, but it can also introduce issues.<sup>[1][27][28]</sup>

- **Incomplete Derivatization:** If the reaction is incomplete, you may have both derivatized and underivatized polyamines, or partially derivatized species (e.g., only one amino group of putrescine reacts). This will result in multiple peaks for a single analyte, which can appear as tailing or split peaks. Ensure optimal reaction conditions (pH, temperature, time, and reagent excess).<sup>[29][30]</sup>
- **Reagent Interference:** Excess derivatization reagent or byproducts can sometimes co-elute with your analytes of interest, causing peak distortion. A proper sample clean-up step after derivatization, such as solid-phase extraction (SPE), is often necessary to remove these interferences.<sup>[27][29]</sup>
- **Derivative Stability:** The derivatized products must be stable under your analytical conditions. Some derivatives are light-sensitive or may degrade over time in the autosampler.<sup>[27]</sup>

Q4: I'm analyzing underivatized polyamines with HILIC. Why am I seeing significant peak tailing and carryover?

A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is a good alternative for retaining polar compounds like polyamines.<sup>[17]</sup> However, the bare silica or other polar stationary phases used in HILIC can have strong cation-exchange characteristics. The highly cationic nature of polyamines can lead to very strong ionic interactions with the stationary phase, causing severe peak tailing and carryover between injections.<sup>[31]</sup>

- **Mitigation Strategies:** To improve peak shape in HILIC, increase the ionic strength of your mobile phase. Adding a higher concentration of a salt like ammonium formate or ammonium acetate (e.g., 10-20 mM) can help shield the active sites on the stationary phase and reduce the strong ionic interactions, leading to more symmetrical peaks and reduced carryover.<sup>[2]</sup>

## Part 3: Experimental Protocols & Data

### Protocol: Post-Derivatization Sample Clean-up using SPE

This protocol is for cleaning up samples derivatized with Dansyl Chloride, a common reagent for polyamine analysis.<sup>[27][32]</sup>

- **Condition the SPE Cartridge:** Use a C18 SPE cartridge. Wash the cartridge with 2 column volumes of 100% acetonitrile.

- **Equilibrate the Cartridge:** Equilibrate the cartridge with 2 column volumes of 35% acetonitrile in water.
- **Load the Sample:** After the derivatization reaction is complete and quenched (e.g., with proline), load the entire sample volume onto the SPE cartridge.[29]
- **Wash:** Wash the cartridge with 2 column volumes of 35% acetonitrile to remove excess reagent and other polar interferences.
- **Elute:** Elute the dansylated polyamines with 1-2 column volumes of 100% acetonitrile.
- **Prepare for Injection:** Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in your initial mobile phase for injection.

## Table: Mobile Phase Optimization for Peak Shape

The following table provides starting points for mobile phase composition to address common peak shape issues in reversed-phase chromatography of derivatized polyamines.

Issue Observed	Mobile Phase A (Aqueous)	Mobile Phase B (Organic)	Rationale
Peak Tailing	0.1% Formic Acid in Water	0.1% Formic Acid in Acetonitrile	Low pH protonates silanols, reducing secondary interactions. [3]
Severe Tailing	10 mM Ammonium Formate, pH 3.0	Acetonitrile	The buffer salt helps to compete for active sites and improve peak shape.
Poor Retention	0.1% TFA in Water	0.1% TFA in Acetonitrile	TFA is a strong ion-pairing agent that can increase retention for basic analytes. Use with caution and on a dedicated column.[23]
HILIC Tailing	10 mM Ammonium Acetate in 90:10 ACN:Water	10 mM Ammonium Acetate in 90:10 ACN:Water	Higher salt concentration in HILIC mobile phase minimizes strong ionic interactions causing tailing and carryover.[2][31]

## References

- Agilent Technologies. (n.d.). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [\[Link\]](#)
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [\[Link\]](#)
- Carmoisin, E., et al. (1994). Quantitative Analysis of Polyamines at Trace Levels by High Performance Liquid Chromatography in High Salt Solutions.
- Choi, Y., et al. (2021). Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry. *Molecules*, 26(4), 1153.
- de Jong, J. G. N., et al. (2023). Development and validation of a precise and accurate method to determine polyamine levels in cultured cells. *bioRxiv*.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [\[Link\]](#)

- Er-Rafik, M., et al. (2023). The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. *Molecules*, 28(4), 1689.
- Flores, A. P., et al. (2016). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry.
- Hang, C. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. ALWSCI Technologies. Retrieved from [\[Link\]](#)
- LibreTexts. (2023, August 29). Derivatization. Chemistry LibreTexts. Retrieved from [\[Link\]](#)
- Malvern Panalytical. (2024, June 13). Optimizing Analysis Conditions, Part 1: Mobile Phase. Retrieved from [\[Link\]](#)
- Murray, I. A., et al. (2020).
- Noga, M. J., et al. (2013). Polyamine Analysis by LC-MS. In *Metabolomics* (pp. 115-123). Humana Press.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [\[Link\]](#)
- SCIEX. (2019, January 24). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. Retrieved from [\[Link\]](#)
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [\[Link\]](#)
- Witt, C., et al. (2022). Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives. *Methods in Enzymology*, 669, 1-18.
- Zhang, Y., et al. (2023). The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. *International Journal of Molecular Sciences*, 24(4), 3505.
- Anonymous. (2013, January 22). Disadvantages of ion pair chromatography. ResearchGate. Retrieved from [\[https://www.researchgate\]](https://www.researchgate).
- Anonymous. (2022, July 12). HILIC: Issues with Spermine/Spermidine carryover. Chromatography Forum. Retrieved from [\[https://www.chromforum.org/viewtopic.php?t=100155\]](https://www.chromforum.org/viewtopic.php?t=100155)
- Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [\[https://www.chromasir.com/news/common-causes-of-poor-peak-shape-in-hplc-and-how-to-fix-them-75468533.html\]](https://www.chromasir.com/news/common-causes-of-poor-peak-shape-in-hplc-and-how-to-fix-them-75468533.html)
- Chrom Tech. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [\[https://www.chromtech\]](https://www.chromtech).
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [\[https://www.chromatographyonline.com/view/troubleshooting-basics-part-4-peak-shape-problems\]](https://www.chromatographyonline.com/view/troubleshooting-basics-part-4-peak-shape-problems)
- Dolan, J. W. (n.d.). Ion Pairing — Blessing or Curse?. LCGC International. Retrieved from [\[https://www.chromatographyonline.com/view/ion-pairing-blessing-or-curse-0\]](https://www.chromatographyonline.com/view/ion-pairing-blessing-or-curse-0)
- Dolan, J. W. (n.d.). The Case of the Unintentional Ion-Pairing Reagent. Separation Science. Retrieved from [\[https://www.sepscience.com/information/lcgc-blog/the-case-of-the-unintentional-ion-pairing-reagent\]](https://www.sepscience.com/information/lcgc-blog/the-case-of-the-unintentional-ion-pairing-reagent)
- Stoll, D. R. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [\[https://www.chromatographyonline.com/view/lc-troubleshooting-essentials-a-guide-to-common-problems-and-solutions-for-peak-tailing-ghost-peaks-and-pressure-spikes\]](https://www.chromatographyonline.com/view/lc-troubleshooting-essentials-a-guide-to-common-problems-and-solutions-for-peak-tailing-ghost-peaks-and-pressure-spikes)
- Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [\[https://www.welchmat.com/issues-and-solutions-to-the-use-of-ion-pairing-reagents/\]](https://www.welchmat.com/issues-and-solutions-to-the-use-of-ion-pairing-reagents/)
- Waters Corporation. (n.d.). What are some common causes of peak fronting? - WKB255705. Retrieved from [\[https://support.waters.com/KB\\_Inf/LCH-Prep/WKB255705\\_What-are-some-common-causes-of-peak-fronting\]](https://support.waters.com/KB_Inf/LCH-Prep/WKB255705_What-are-some-common-causes-of-peak-fronting)
- Agilent Technologies. (2024, July 1). Improved LC/MS Performance for the Determination of Polar Nitrosamines by Means of the Agilent 1260 Infinity II Hybrid Multisampler. Retrieved from [\[https://www.agilent.com/cs/library/applications/an-1260-infinity-ii-hybrid-multisampler-nitrosamines-5994-1111en-agilent.pdf\]](https://www.agilent.com/cs/library/applications/an-1260-infinity-ii-hybrid-multisampler-nitrosamines-5994-1111en-agilent.pdf)
- Agilent Technologies. (n.d.). LC Chromatography Troubleshooting Guide. Retrieved from [\[https://www.agilent.com/cs/library/usermanuals/public/LC-Troubleshooting-Guide.pdf\]](https://www.agilent.com/cs/library/usermanuals/public/LC-Troubleshooting-Guide.pdf)

- Agilent Technologies. (n.d.). The Use of Temperature for Method Development in LC. Chromatography Today. Retrieved from [<https://www.chromatographytoday>].
- Anonymous. (2020, March 27). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. Chrom Tech. Retrieved from [<https://www.chromtech.com/blog/understanding-chromatogram-peaks-fronting-tailing-ghosting-rounded-explained>]
- Anonymous. (n.d.). HPLC Troubleshooting Guide. Retrieved from [<https://www.hplctools.com/troubleshooting.htm>]
- Anonymous. (n.d.). Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives. DOI. Retrieved from [<https://doi.org/10.1016/bs.mie.2022.02.001>]
- Anonymous. (n.d.). Troubleshooting Poor Peak Shape and Resolution in HPLC. HPLC Chromatography. Retrieved from [<https://hplc-chromatography.com/troubleshooting-poor-peak-shape-and-resolution-in-hplc/>]
- Liu, R., et al. (2017). The optimal method to measure polyamines in serum by using HPLC fluorescence detector. Acta Pharmaceutica Scientia, 61(1), 91-102.
- Stanford University Mass Spectrometry. (n.d.). Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue. Retrieved from [<https://mass-spec.stanford.edu/quantitative-lc-msms-analysis-polyamines-and-their-metabolic-precursors-lung-tissue>]
- Waters Corporation. (n.d.). Peak Shape Changes Over Time. Retrieved from [<https://www.waters.com/nextgen/us/en/library/application-notes/2016/peak-shape-changes-over-time.html>]
- Zhang, Q., et al. (2015). Temperature Effect on Peak Width and Column Efficiency in Subcritical Water Chromatography.
- Flores, T., et al. (2023).
- Anonymous. (2023, January 17). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of. Semantic Scholar. Retrieved from [<https://www.semanticscholar.org/paper/Pentafluoropropionic-Anhydride-Derivatization-and-of-Kouremenos-Leontopoulos/347b858461b1739f750b377b218f2e2125585f95>]
- Dolan, J. W. (2013, February 1). Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. LCGC International. Retrieved from [<https://www.chromatographyonline>].
- Tiburcio, A. F., et al. (2016). Polyamines determination by TLC and HPLC. In Plant Senescence (pp. 333-360). Humana Press.
- Anonymous. (n.d.). HPLC chromatography for analysis of polyamine standards (10 nmol/ml). ResearchGate. Retrieved from [[https://www.researchgate.net/publication/282333289\\_HPLC\\_chromatography\\_for\\_analysis\\_of\\_polyamine\\_standards\\_10\\_nmolml](https://www.researchgate.net/publication/282333289_HPLC_chromatography_for_analysis_of_polyamine_standards_10_nmolml)]

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3. [elementlabsolutions.com](https://www.elementlabsolutions.com) [[elementlabsolutions.com](https://www.elementlabsolutions.com)]
4. [chromatographyonline.com](https://www.chromatographyonline.com) [[chromatographyonline.com](https://www.chromatographyonline.com)]
5. [Understanding Peak Tailing in HPLC | Phenomenex](https://www.phenomenex.com) [[phenomenex.com](https://www.phenomenex.com)]
6. [Common Causes Of Peak Tailing in Chromatography - Blogs - News](https://www.alwsci.com) [[alwsci.com](https://www.alwsci.com)]
7. [chromatographyonline.com](https://www.chromatographyonline.com) [[chromatographyonline.com](https://www.chromatographyonline.com)]
8. [acdlabs.com](https://www.acdlabs.com) [[acdlabs.com](https://www.acdlabs.com)]
9. [waters.com](https://www.waters.com) [[waters.com](https://www.waters.com)]
10. [News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them](https://www.mxchromasir.com) [[mxchromasir.com](https://www.mxchromasir.com)]

- [11. halocolumns.com](https://www.halocolumns.com) [[halocolumns.com](https://www.halocolumns.com)]
- [12. chemtech-us.com](https://www.chemtech-us.com) [[chemtech-us.com](https://www.chemtech-us.com)]
- [13. support.waters.com](https://support.waters.com) [[support.waters.com](https://support.waters.com)]
- [14. What is Peak Fronting? | PerkinElmer](https://www.perkinelmer.com) [[perkinelmer.com](https://www.perkinelmer.com)]
- [15. lcms.cz](https://www.lcms.cz) [[lcms.cz](https://www.lcms.cz)]
- [16. Redirecting](https://linkinghub.elsevier.com) [[linkinghub.elsevier.com](https://linkinghub.elsevier.com)]
- [17. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC](https://pubmed.ncbi.nlm.nih.gov) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [18. Polyamine Analysis by LC-MS | Springer Nature Experiments](https://experiments.springernature.com) [[experiments.springernature.com](https://experiments.springernature.com)]
- [19. welch-us.com](https://www.welch-us.com) [[welch-us.com](https://www.welch-us.com)]
- [20. The Case of the Unintentional Ion-Pairing Reagent | Separation Science](https://www.sepscience.com) [[sepscience.com](https://www.sepscience.com)]
- [21. chromatographyonline.com](https://www.chromatographyonline.com) [[chromatographyonline.com](https://www.chromatographyonline.com)]
- [22. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [23. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?](https://www.sciex.com) [[sciex.com](https://www.sciex.com)]
- [24. chromtech.com](https://www.chromtech.com) [[chromtech.com](https://www.chromtech.com)]
- [25. chromatographytoday.com](https://www.chromatographytoday.com) [[chromatographytoday.com](https://www.chromatographytoday.com)]
- [26. chromatographyonline.com](https://www.chromatographyonline.com) [[chromatographyonline.com](https://www.chromatographyonline.com)]
- [27. chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- [28. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [29. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC](https://pubmed.ncbi.nlm.nih.gov) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [30. The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples - PMC](https://pubmed.ncbi.nlm.nih.gov) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [31. HILIC: Issues with Spermine/Spermidine carryover - Chromatography Forum](https://www.chromforum.org) [[chromforum.org](https://www.chromforum.org)]
- [32. tandfonline.com](https://www.tandfonline.com) [[tandfonline.com](https://www.tandfonline.com)]
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